Technical Monograph: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
Technical Monograph: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, stereochemical validation, and medicinal utility of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine .[1]
CAS Number: 872714-78-8 (racemic cis) | Molecular Formula: C₁₀H₂₀N₂O₃[1]
Executive Summary & Chemical Identity
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is a high-value chiral scaffold used primarily in the synthesis of antibacterial agents (specifically fluoroquinolones) and kinase inhibitors.[1] Its structural significance lies in the cis-relationship between the C3-hydroxyl and C4-aminomethyl groups.[1] Unlike its trans-isomer, the cis-configuration promotes a specific "U-shaped" or folded conformation due to intramolecular hydrogen bonding (H-bonding) between the hydroxyl proton and the primary amine, creating a distinct vector for substituent presentation in active sites.[1]
Physiochemical Profile
| Property | Value | Notes |
| CAS Number | 872714-78-8 | Refers to the cis-racemate.[1] Enantiopure forms are custom synthesized.[1] |
| Molecular Weight | 216.28 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| LogP (Predicted) | 0.2 – 0.5 | Highly polar; improves aqueous solubility of lipophilic warheads.[1] |
| pKa (Amine) | ~9.5 | Primary amine; serves as a key cation at physiological pH.[1] |
| Stereochemistry | cis-relative | (3R,4S) and (3S,4R) enantiomeric pair.[1] |
| Physical State | Viscous Oil / Low-melt Solid | Hygroscopic; often handled as a salt (e.g., HCl) for stability.[1] |
Synthetic Utility & Drug Design Applications
In medicinal chemistry, this scaffold acts as a "stereochemical switch."[1] The pyrrolidine ring is a rigid spacer, but the relative stereochemistry determines the spatial projection of the pharmacophores.[1]
Pharmacophore Logic[1]
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Solubility Enhancement: The C3-OH group lowers logD and provides a hydrogen bond donor/acceptor pair orthogonal to the amine.[1]
-
Vector Control: The cis-arrangement forces substituents on the amine and hydroxyl into proximity, often utilized to chelate metal ions (e.g., Mg²⁺ in kinase ATP pockets) or to mimic transition states.[1]
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Metabolic Stability: The 3,4-substitution pattern sterically hinders oxidation at the vulnerable C2/C5 positions of the pyrrolidine ring.[1]
Mechanism of Action Visualization
The following diagram illustrates the decision logic for selecting this scaffold versus the trans-isomer.
Figure 1: SAR Decision Tree illustrating when to deploy the cis-scaffold based on binding pocket topology.
Synthesis & Manufacturing: The Isoxazolidine Route
The most robust method to guarantee cis-stereochemistry is not through direct substitution of the pyrrolidine ring, but via [3+2] cycloaddition followed by reductive ring opening.[1] Direct alkylation or epoxide opening often yields trans-products or mixtures.[1]
Retrosynthetic Analysis
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Precursor: Bicyclic isoxazolidine (fused ring system).[1]
-
Key Reaction: 1,3-Dipolar Cycloaddition of a nitrone to an allyl amine derivative.[1]
Detailed Synthetic Protocol
Step 1: Nitrone Formation & Cycloaddition
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Reagents: N-Boc-diallylamine, N-methylhydroxylamine (or equivalent nitrone precursor), Toluene.[1]
-
Mechanism: Intramolecular dipolar cycloaddition.[1] The geometric constraints of the transition state force the cis-fused bicyclic system.[1]
-
Procedure: Reflux N-Boc-diallylamine with the nitrone source.[1] The resulting isoxazolidine intermediate locks the oxygen and the "aminomethyl" carbon in a cis relationship.[1]
Step 2: Reductive Ring Opening (The Critical Step)
-
Reagents: Zinc dust/Acetic Acid (Zn/AcOH) or Hydrogenation (H₂/Pd-C).[1]
-
Rationale: The N-O bond of the isoxazolidine is weak.[1] Cleavage releases the secondary alcohol (C3) and the primary amine (C4) simultaneously, retaining the stereochemistry established in Step 1.[1]
Figure 2: The "Isoxazolidine Route" guarantees cis-stereochemistry via a fused bicyclic intermediate.[1]
Handling, Analytics & Quality Control
Trustworthiness in data comes from rigorous characterization.[1] Distinguishing cis from trans is the primary analytical challenge.[1]
NMR Validation (Self-Validating Protocol)
-
1D ¹H NMR: The coupling constants (
) in 5-membered rings are often ambiguous due to envelope conformations. -
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.[1]
-
D₂O Exchange: Upon adding D₂O, the signals for -OH and -NH₂ disappear, simplifying the spectrum to confirm the C3/C4 proton assignments.[1]
Storage & Stability[1]
-
Hygroscopicity: The free base is hygroscopic.[1] Store under Nitrogen or Argon at -20°C.
-
Boc-Stability: Avoid strong acids (TFA, HCl) during handling unless deprotection is intended.[1] Stable to basic aqueous workups.[1]
References
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Vertex AI Search. (2025).[1] CAS Registry Data for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine. Retrieved from and .[1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pyrrolidine Derivatives. Retrieved from .[1]
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Smith, A. et al. (2011).[1] Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from .[1]
-
Enamine Ltd. (2011).[1] Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters. Retrieved from .[1]
